![molecular formula C12H15ClN2O2S B5826072 N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5826072.png)
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring, a carbamothioyl group, and a methylbutanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide typically involves the reaction of 5-chloro-2-hydroxyaniline with an appropriate isothiocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The resulting intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)propanamide
- N-(5-chloro-2-hydroxyphenyl)benzamide
Uniqueness
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
特性
IUPAC Name |
N-[(5-chloro-2-hydroxyphenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S/c1-7(2)5-11(17)15-12(18)14-9-6-8(13)3-4-10(9)16/h3-4,6-7,16H,5H2,1-2H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHBTNFGKJHIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5825990.png)
![2-nitro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B5826009.png)
![3,4-dimethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one](/img/structure/B5826027.png)
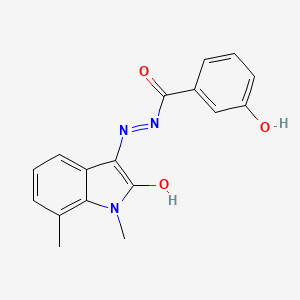
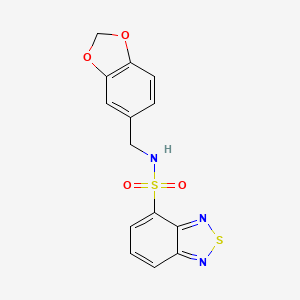
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5826055.png)
![1-(2-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5826058.png)
![ethyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B5826062.png)
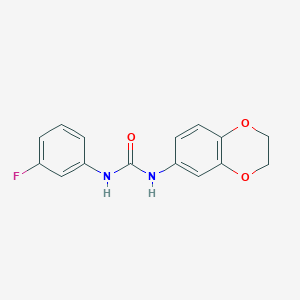
![(4Z)-4-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B5826080.png)
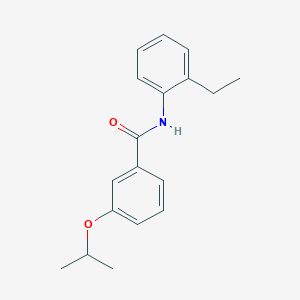
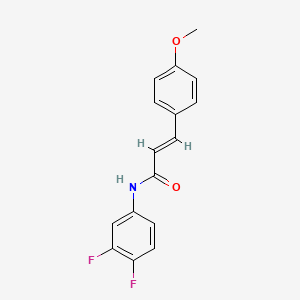
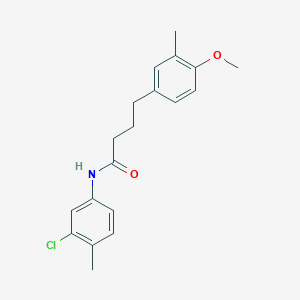
![[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-methyl-3-nitrobenzoate](/img/structure/B5826103.png)
